5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a chloro substituent at the 5-position, a propenylsulfanyl group at the 2-position, and a carboxamide moiety linked to a 4-sulfonamidophenyl group substituted with a 2-methylpiperidine ring.
Properties
Molecular Formula |
C20H23ClN4O3S2 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)2/h3,7-10,13-14H,1,4-6,11-12H2,2H3,(H,23,26) |
InChI Key |
UUVKCCKJOZONGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC=C |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Chloropyrimidine-4-Carboxylic Acid
The pyrimidine backbone is typically constructed using cyclocondensation or halogenation strategies. A method analogous to the synthesis of 4-(trifluoromethyl)pyridin-2-amine involves:
-
Cyclization : Reacting β-ketoesters with urea or thiourea derivatives under acidic conditions.
-
Chlorination : Treating the intermediate with phosphorus oxychloride (POCl₃) at 80–120°C to introduce the chlorine atom at position 5.
-
Reactants : 4-Carboxy-2-hydroxypyrimidine (1 mol), POCl₃ (5 mol), triethylamine (2 mol).
-
Conditions : Reflux at 120°C for 8 hours.
Sulfonylation of the Phenyl Ring
The 4-[(2-methylpiperidin-1-yl)sulfonyl]aniline intermediate is synthesized via sulfonylation of 4-aminophenyl derivatives. A method adapted from piperidine sulfonamide synthesis involves:
Procedure :
-
Reactants : 4-Aminophenyl chloride (1 mol), 2-methylpiperidine (1.2 mol), sulfonyl chloride (1.1 mol).
-
Conditions :
-
Dissolve in DCM, add triethylamine (2 mol) as base.
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Stir at room temperature for 6 hours.
-
-
Yield : 75–80% (similar to N-protected 3-phenylpiperidine syntheses).
Thiolation at Position 2
Nucleophilic Substitution of 2-Chloropyrimidine
The prop-2-en-1-ylsulfanyl group is introduced via displacement of a chlorine atom at position 2. This requires a 2-chloropyrimidine precursor, which is synthesized via POCl₃-mediated chlorination.
Optimized Protocol :
-
Reactants : 2-Chloro-5-chloropyrimidine-4-carboxamide (1 mol), propenylthiol (1.5 mol).
-
Conditions :
-
Use potassium carbonate (2 mol) as base in anhydrous DMF.
-
Heat at 60°C for 4 hours under nitrogen.
-
Purification and Characterization
Crystallization and Chromatography
-
Crystallization : Use methanol/water (7:3) to isolate the final product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for further purification.
Analytical Data :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity : Competing reactions at pyrimidine positions 2 and 4 may require protective groups (e.g., transient silylation).
-
Sulfanyl Group Stability : Propenylsulfanyl groups are prone to oxidation; reactions must be conducted under inert atmospheres.
-
Scale-Up : Batch processing in POCl₃ introduces safety concerns; continuous-flow systems could mitigate risks .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural Features
The compound features a pyrimidine ring substituted with a carboxamide group, a sulfonamide moiety, and an allyl sulfide. The presence of chlorine and various functional groups enhances its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The sulfonamide group is known to enhance interactions with biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : Studies have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer cells .
Antibacterial Activity
Compounds analogous to this one have demonstrated antibacterial properties against several pathogenic bacteria:
- Target Strains : Effective against Salmonella typhi and Bacillus subtilis.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various diseases:
- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Important for managing infections caused by urease-producing bacteria, which can lead to conditions like urinary tract infections.
Case Study 1: Anticancer Efficacy
In a study conducted on various derivatives of the compound, researchers observed that specific modifications to the side chains significantly enhanced cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Antibacterial Screening
A series of compounds based on the piperidine framework were synthesized and tested for antibacterial activity. The derivatives demonstrated varying degrees of efficacy, with some achieving IC50 values lower than those of commonly used antibiotics, indicating their potential as new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
5-Position Halogen : The target compound’s chloro group (vs. bromo in ) may reduce steric hindrance while maintaining electron-withdrawing effects critical for electronic interactions in binding pockets.
Sulfonamide Linker : The 2-methylpiperidine sulfonyl group in the target enhances lipophilicity (logP ~3.2 estimated) compared to the unsubstituted piperidine in (logP ~2.8) and the pyrimidine sulfamoyl group in , which may improve membrane permeability.
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrimidine core in this compound?
Answer:
The pyrimidine core can be synthesized via stepwise heterocyclic assembly. Key steps include:
- Bromination at the 4-position using POBr₃ under reflux conditions.
- Nucleophilic substitution with propenylsulfanyl thiols at controlled temperatures (0°C to RT) to avoid side reactions.
- Coupling of the piperidine-sulfonyl-phenyl moiety via Buchwald-Hartwig amination or Ullmann-type reactions using copper catalysts.
Reaction optimization should focus on inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups and purification via silica gel chromatography (hexane/EtOAc gradients) .
Advanced: How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values for kinase targets?
Answer:
Discrepancies often arise from conformational flexibility or solvation effects. Methodological solutions include:
- Molecular Dynamics (MD) Simulations : Run 100+ ns trajectories to assess binding mode stability.
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) experimentally.
- Co-Crystallization : Use vapor diffusion methods with PEG-based precipitants, referencing successful protocols for analogous pyrimidine-carboxamides .
- Orthogonal Assays : Compare fluorescence polarization and radiometric assays to confirm activity trends .
Basic: What analytical techniques are essential for verifying structural identity post-synthesis?
Answer:
A multi-technique approach is critical:
- HRMS (ESI) : Confirm [M+H]⁺ within 5 ppm error.
- ¹H/¹³C NMR : In DMSO-d₆, the C5-chloro group shows ¹³C shifts at δ 158–162 ppm, while propenylsulfanyl protons exhibit allylic splitting (J = 10–12 Hz) .
- X-Ray Crystallography : Definitive regiochemical confirmation, as demonstrated for N-(4-chlorophenyl)piperazine carboxamides .
Advanced: What strategies optimize metabolic stability of the propenylsulfanyl moiety while maintaining target affinity?
Answer:
Three methodological strategies:
- Isosteric Replacement : Introduce cyclopropylsulfanyl (logP reduction) or tert-butylsulfanyl (Hammett σ analysis) groups .
- Deuteration : Synthesize C2'/C3'-deuterated analogs via D₂O exchange under acidic conditions to slow CYP450 oxidation.
- Parallel Synthesis : Generate 20+ analogs for liver microsome stability assays (NADPH-supplemented) and IC₅₀ profiling. Analyze structure-metabolism relationships via PLS regression .
Basic: How should stability-indicating HPLC methods be designed for accelerated degradation studies?
Answer:
Use a C18 column (150 × 4.6 mm, 3.5 µm) with mobile phases:
- A : 0.1% TFA in water
- B : Acetonitrile
Gradient : 30% B → 90% B over 15 min (1 mL/min). Validate via forced degradation: - Acidic (0.1N HCl, 70°C × 24h): Hydrolysis of carboxamide to carboxylic acid (retention shift +2 min).
- Oxidative (3% H₂O₂, RT × 48h): Detect sulfoxide/sulfone derivatives (peaks at 6.8–8.2 min) .
Advanced: What mechanistic studies elucidate the role of the 2-methylpiperidin-1-yl sulfonyl group in target engagement?
Answer:
- Hydrogen-Deuterium Exchange (HDX-MS) : Map protein conformational changes upon binding.
- Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs for NMR binding studies.
- QM/MM Docking : Assess sulfonyl-oxygen interactions with catalytic lysine residues, using benzenesulfonamide-protein complex data .
- Free Energy Perturbation (FEP) : Quantify sulfonyl group contributions (ΔΔG ±0.5 kcal/mol thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
